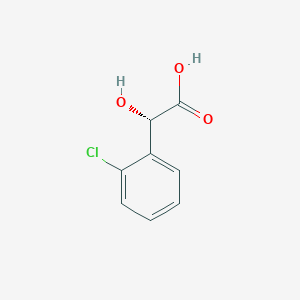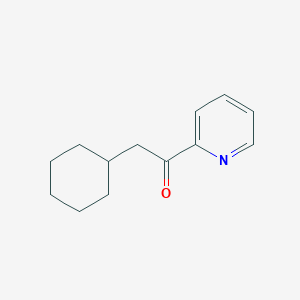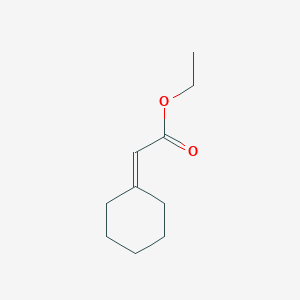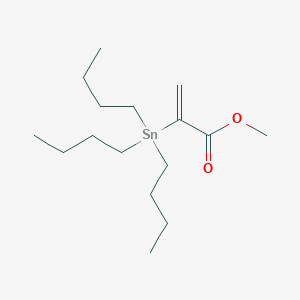
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester
Overview
Description
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester is a chemical compound with the molecular formula C16H32O2Sn and a molecular weight of 375.1 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester typically involves the reaction of 2-propenoic acid derivatives with tributyltin hydride in the presence of a radical initiator. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C)
Solvent: Organic solvents such as toluene or benzene
Catalyst: Radical initiators like azobisisobutyronitrile (AIBN)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of organotin compounds due to their toxicity and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Polymerization: The double bond in the propenoic acid moiety can participate in polymerization reactions to form polymers.
Common Reagents and Conditions
Substitution: Reagents like halogens or other nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Polymerization: Initiators like benzoyl peroxide or AIBN under controlled temperature conditions.
Major Products Formed
Substitution: Various organotin compounds depending on the nucleophile used.
Oxidation: Oxidized organotin compounds.
Polymerization: Polymers with organotin functionalities.
Scientific Research Applications
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester involves its ability to participate in radical reactions due to the presence of the tributylstannyl group. This group can stabilize radicals, making the compound useful in radical-mediated synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, methyl ester: Lacks the tributylstannyl group, making it less reactive in radical reactions.
2-Propenoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the tributylstannyl group, leading to different reactivity and applications.
2-Propenoic acid, 2-(trimethylsilyl)-, methyl ester: Contains a trimethylsilyl group, which also stabilizes radicals but has different steric and electronic properties compared to the tributylstannyl group.
Uniqueness
2-Propenoic acid, 2-(tributylstannyl)-, methyl ester is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability in radical reactions. This makes it particularly valuable in synthetic organic chemistry for forming carbon-carbon bonds and other complex structures.
Properties
IUPAC Name |
methyl 2-tributylstannylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5O2.3C4H9.Sn/c1-3-4(5)6-2;3*1-3-4-2;/h1H2,2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBHRHOGMCLJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449864 | |
| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124582-37-2 | |
| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


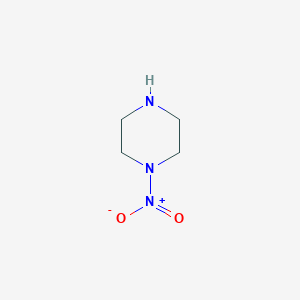
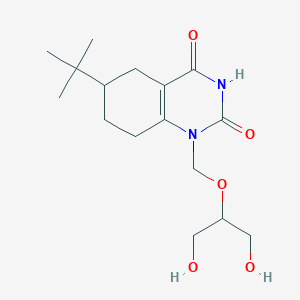



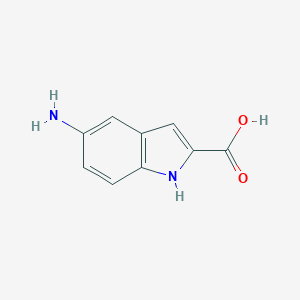


![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)
